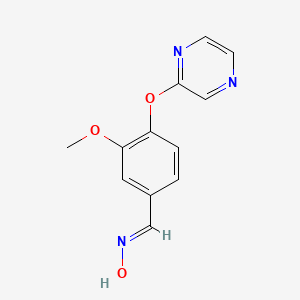

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

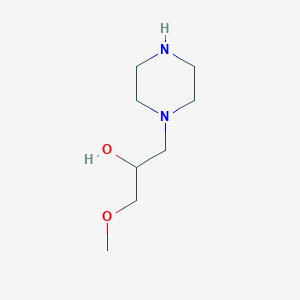

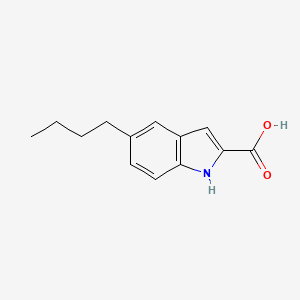

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime is a chemical compound with the molecular formula C12H11N3O3 . It is a product available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H10N2O3/c1-16-11-6-9(8-15)2-3-10(11)17-12-7-13-4-5-14-12/h2-8H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results .Scientific Research Applications

Synthesis and Material Development

- The Wittig reaction of related compounds has been utilized to create polymers like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], which have potential applications in material science (Kubo et al., 2005).

Crystallography and Electronic Structure

- A study on oxime ether derivatives, including similar compounds, explored their crystal structure and electronic properties. These findings contribute to the understanding of molecular architecture and electronic behavior, which are crucial in material chemistry and electronics (Dey et al., 2017).

Biological Applications

- Research on novel compounds containing lawsone, which is similar to the chemical structure , shows potential in antioxidant and antitumor activities. Such research highlights the biomedical applications of these compounds (Hassanien et al., 2022).

Antimicrobial and Antioxidant Activities

- Studies on functionalized pyrazole scaffolds indicate their efficacy in antimicrobial and antioxidant activities. This suggests possible applications in pharmaceuticals and biochemistry (Rangaswamy et al., 2017).

Molecular Interactions

- Investigations into the conformational, spectroscopic, and molecular docking aspects of oxime molecules provide insights into their interactions at the molecular level, which can inform drug design and chemical synthesis (Kaya et al., 2018).

Safety and Hazards

properties

IUPAC Name |

(NE)-N-[(3-methoxy-4-pyrazin-2-yloxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-17-11-6-9(7-15-16)2-3-10(11)18-12-8-13-4-5-14-12/h2-8,16H,1H3/b15-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYZPYMSABOCML-VIZOYTHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OC2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)OC2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666286 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357002.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2357005.png)

![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)

![methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2357019.png)

![2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357020.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)